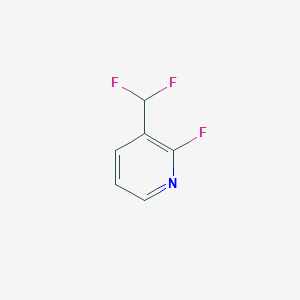

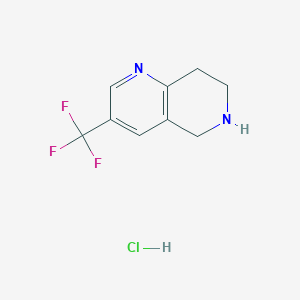

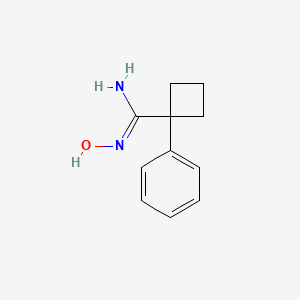

![molecular formula C21H31NO5 B1398269 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarbonsäure CAS No. 1354486-60-4](/img/structure/B1398269.png)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarbonsäure

Übersicht

Beschreibung

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Schutzgruppe in der Peptidsynthese

Die tert-Butoxycarbonyl (Boc)-Gruppe wird häufig als Schutzgruppe für Amine in der Peptidsynthese verwendet . Sie schützt die Aminfunktionalität während des Syntheseprozesses und ermöglicht die selektive Entschützung und Kupplung von Aminosäuren zur Bildung von Peptiden. Dies ist entscheidend für die Synthese komplexer Peptide ohne unerwünschte Nebenreaktionen.

Biokonjugation

Die Boc-Gruppe innerhalb der Verbindung wird häufig in Biokonjugationstechniken verwendet . Sie ermöglicht die temporäre Modifikation von Biomolekülen, die dann selektiv entschützt werden können, um verschiedene Sonden, Medikamente oder andere Einheiten für die biomedizinische Forschung zu koppeln.

Analytische Chemie

Schließlich könnte die Verbindung in der analytischen Chemie zur Entwicklung neuer analytischer Methoden oder Reagenzien verwendet werden. Ihre einzigartigen chemischen Eigenschaften könnten in der Chromatographie, Spektroskopie oder anderen analytischen Techniken genutzt werden, um die Detektion und Quantifizierung von Analyten zu verbessern.

Jede dieser Anwendungen nutzt die einzigartige chemische Struktur und Eigenschaften von (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarbonsäure, was ihre Vielseitigkeit in der wissenschaftlichen Forschung zeigt. Die Boc-Gruppe spielt insbesondere in vielen dieser Anwendungen eine wichtige Rolle, was die Bedeutung von Schutzgruppen in der Chemie hervorhebt .

Wirkmechanismus

Target of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in peptide synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound likely interacts with its targets through the Boc group. The Boc group is known for its role in the protection of amino acids and peptides during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .

Pharmacokinetics

The boc group’s role as a protecting group in peptide synthesis suggests that it may influence the compound’s bioavailability by protecting the functional groups of the compound during metabolic processes .

Result of Action

The result of the compound’s action is likely related to its role in peptide synthesis. By protecting amino acids and peptides during synthesis, the Boc group helps ensure the correct formation of peptide bonds, leading to the successful production of proteins .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be effectively achieved at high temperatures using a thermally stable ionic liquid . This suggests that temperature and the presence of certain solvents can influence the compound’s action.

Biochemische Analyse

Biochemical Properties

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides during synthesis. The Boc group is commonly used to protect the amino group of amino acids, preventing unwanted side reactions during peptide synthesis . This compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group under specific conditions, allowing the amino acid or peptide to participate in further biochemical reactions .

Cellular Effects

The effects of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid on various cell types and cellular processes are primarily related to its role as a protecting group. By protecting amino acids and peptides, it ensures that these molecules can be synthesized and modified without degradation or unwanted reactions. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes is indirect but essential for the successful synthesis and study of biologically active peptides and proteins.

Molecular Mechanism

At the molecular level, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid exerts its effects through the Boc group. The Boc group forms a stable carbamate linkage with the amino group of amino acids, protecting it from nucleophilic attack . This protection is reversible, allowing the Boc group to be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This reversible protection mechanism is crucial for the stepwise synthesis of peptides, where selective deprotection and coupling reactions are required .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid are important considerations. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions . Over time, the Boc group can be removed, allowing the amino acid or peptide to participate in further reactions. Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, ensuring its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the yield of the desired product . High doses of the compound may lead to incomplete deprotection or unwanted side reactions, while optimal dosages ensure efficient protection and deprotection cycles. Toxic or adverse effects at high doses are generally minimal, as the compound is used in controlled laboratory settings .

Metabolic Pathways

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group and allow the amino acid or peptide to participate in further metabolic reactions . The presence of the Boc group can influence metabolic flux and metabolite levels by protecting specific functional groups from enzymatic degradation .

Transport and Distribution

Within cells and tissues, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is transported and distributed based on its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within cells are influenced by the presence of the Boc group, which can affect its solubility and interaction with cellular components .

Subcellular Localization

The subcellular localization of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is primarily determined by its role as a protecting group. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The presence of the Boc group can influence its activity and function within different subcellular environments, ensuring that the protected amino acid or peptide remains stable until it is needed for further reactions .

Eigenschaften

IUPAC Name |

(2S,4S)-4-(2-tert-butyl-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO5/c1-13-8-9-17(15(10-13)20(2,3)4)26-14-11-16(18(23)24)22(12-14)19(25)27-21(5,6)7/h8-10,14,16H,11-12H2,1-7H3,(H,23,24)/t14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJSLZLEMGHMLI-HOCLYGCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

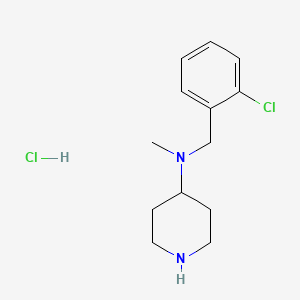

![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)

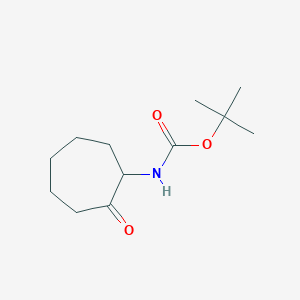

![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)

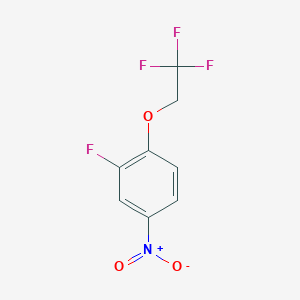

![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)

![2,8-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1398205.png)

![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)